molecular formula C13H14BNO3 B6330729 [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid CAS No. 2096333-07-0

[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid

Cat. No.: B6330729
CAS No.: 2096333-07-0
M. Wt: 243.07 g/mol
InChI Key: JKXCWLURXQKYOK-UHFFFAOYSA-N
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Description

[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid: is an organic compound with the molecular formula C13H14BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be key components in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid would act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our boronic acid) transfers its organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis . This implies that the compound could potentially influence a broad range of biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the other reactants and conditions present in the Suzuki-Miyaura cross-coupling reaction . Generally, the result of this reaction is the formation of a new carbon-carbon bond, which could lead to the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability is affected by temperature and atmospheric conditions . Furthermore, the efficacy of the Suzuki-Miyaura cross-coupling reaction can be influenced by various factors, including the nature of the palladium catalyst, the presence of a base, and the reaction temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-4-5-12(7-13(10)14(16)17)18-9-11-3-2-6-15-8-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXCWLURXQKYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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